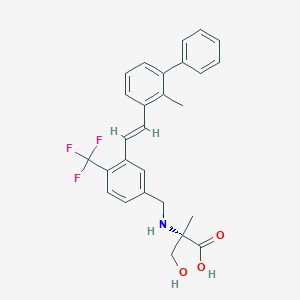
CID 147980044
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1-IN-24 is an orally active inhibitor of programmed cell death protein 1 (PD-1). This compound has shown significant potential in cancer immunotherapy by blocking the interaction between PD-1 and its ligands, programmed cell death ligand 1 (PD-L1) and programmed cell death ligand 2 (PD-L2). This inhibition can enhance the immune system’s ability to attack cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
PD-1-IN-24 can be synthesized through a series of chemical reactions involving various reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of PD-1-IN-24 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography. The final product is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
PD-1-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving PD-1-IN-24 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
PD-1-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of PD-1 and its interactions with ligands.
Biology: Employed in research to understand the role of PD-1 in immune regulation and its impact on various biological processes.
Medicine: Investigated for its potential in cancer immunotherapy, particularly in enhancing the immune response against tumors.
Industry: Utilized in the development of new therapeutic agents targeting the PD-1/PD-L1 pathway .
Mechanism of Action
PD-1-IN-24 exerts its effects by binding to the PD-1 receptor on the surface of immune cells. This binding prevents the interaction between PD-1 and its ligands, PD-L1 and PD-L2. By blocking this interaction, PD-1-IN-24 enhances the activity of T cells, promoting an immune response against cancer cells. The molecular targets involved in this pathway include the PD-1 receptor and its associated signaling molecules .
Comparison with Similar Compounds
PD-1-IN-24 is unique compared to other similar compounds due to its high oral bioavailability and potent inhibitory activity. Similar compounds include:
Biphenyl derivatives: These compounds also target the PD-1/PD-L1 interaction but may have different pharmacokinetic properties.
Small molecule inhibitors: Such as CH-4, which also inhibit the PD-1/PD-L1 interaction but may differ in their cytotoxicity and efficacy
PD-1-IN-24 stands out due to its specific structure and the resulting high efficacy in blocking the PD-1/PD-L1 interaction, making it a promising candidate for further development in cancer immunotherapy .
properties
IUPAC Name |
(2S)-3-hydroxy-2-methyl-2-[[3-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-4-(trifluoromethyl)phenyl]methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3NO3/c1-18-20(9-6-10-23(18)21-7-4-3-5-8-21)12-13-22-15-19(11-14-24(22)27(28,29)30)16-31-26(2,17-32)25(33)34/h3-15,31-32H,16-17H2,1-2H3,(H,33,34)/b13-12+/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITARRJJJADSSAW-JYSHFMIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=C(C=CC(=C3)CNC(C)(CO)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)/C=C/C3=C(C=CC(=C3)CN[C@@](C)(CO)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

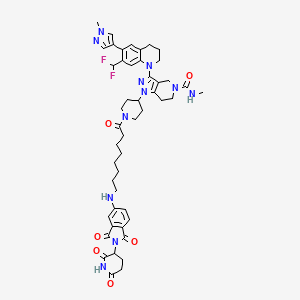
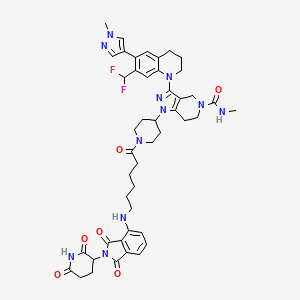
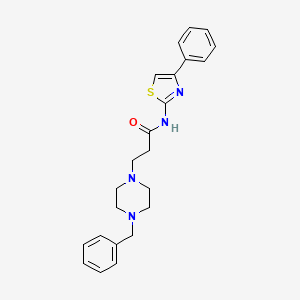
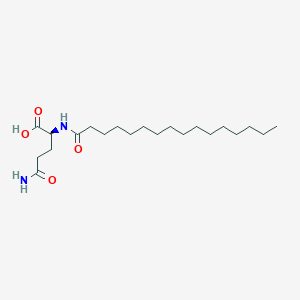
![acetyloxymethyl 4-[8'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate;acetyloxymethyl 4-[10'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,12'-3,4-dihydrochromeno[2,3-h]quinoline]-1'-yl]butanoate](/img/structure/B8201684.png)


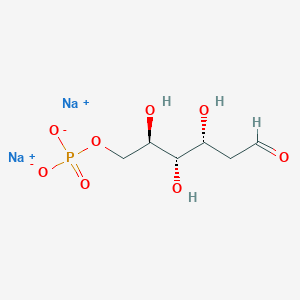
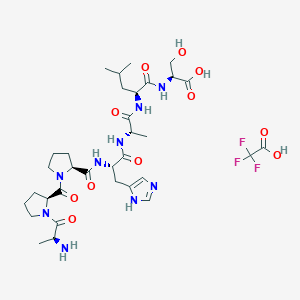
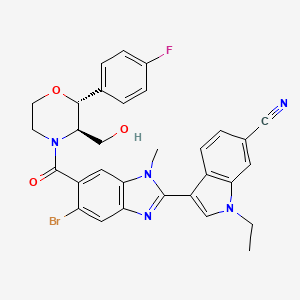
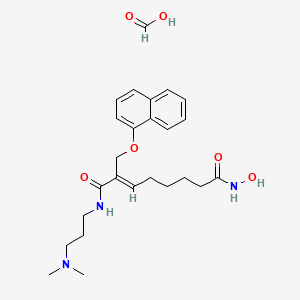
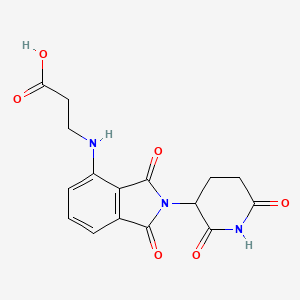
![{2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl}(4-chlorophenyl)methanone](/img/structure/B8201734.png)
